Phenotypic Screening Hit Differentiation: HCMV, LtaS, and Viral Polymerase Assays
CAS 6957-55-7 has been advanced as a screening hit in three distinct phenotypic assays at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School), a breadth of profiling not documented for close structural analogs such as N-phenylmaleamic acid or N-(2,4-dimethylphenyl)maleamic acid. In the primary screen against HCMV UL50 (nuclear egress target, External ID HMS1262), the compound was selected for secondary evaluation, indicating activity above the screening threshold . It was also identified as a hit in a screen against S. aureus LtaS (lipoteichoic acid synthase, HMS979) and in a viral RNA polymerase binding/polymerization inhibition screen (HMS750) . This multi-target screening profile distinguishes CAS 6957-55-7 from N-phenylmaleamic acid, which has no documented antiviral screening activity [1].
| Evidence Dimension | Number of phenotypic screening campaigns with confirmed hit status |
|---|---|
| Target Compound Data | 3 independent screening campaigns: HCMV nuclear egress (HMS1262), S. aureus LtaS (HMS979), viral RNA polymerase (HMS750) |
| Comparator Or Baseline | N-phenylmaleamic acid (CAS 555-59-9): 0 documented phenotypic antiviral/antibacterial screening hits |
| Quantified Difference | 3 vs. 0 documented screening hits |
| Conditions | ICCB-Longwood/NSRB Screening Facility, Harvard Medical School; screening concentration not disclosed in public records |
Why This Matters
For procurement in anti-infective drug discovery programs, the demonstrated multi-target screening hit profile of CAS 6957-55-7 provides a broader starting point for hit-to-lead optimization compared to unprofiled analogs.
- [1] PubChem CID 6448406. N-phenylmaleamic acid biological test results. https://pubchem.ncbi.nlm.nih.gov/compound/6448406 View Source
